(2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile
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Overview
Description
(2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with an ethylsulfanyl group and a phenylprop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the ethylsulfanyl group. The final step involves the formation of the phenylprop-2-enenitrile moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazole ring can bind to metal ions, affecting metalloprotein function. The phenylprop-2-enenitrile moiety can interact with cellular membranes, altering their properties and affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-ethylsulfanyl-1H-benzoimidazole
- 1-[2-(ethylsulfanyl)benzyl]-1-methylhydrazine
- 2-ethylsulfanyl-pyrazine
Uniqueness
(2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile is unique due to its combination of an imidazole ring with an ethylsulfanyl group and a phenylprop-2-enenitrile moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)-2-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-3-19-15-17-11-14(18(15)2)9-13(10-16)12-7-5-4-6-8-12/h4-9,11H,3H2,1-2H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTIRHAGJYWSDG-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=C(C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(N1C)/C=C(\C#N)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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